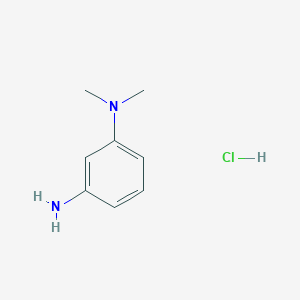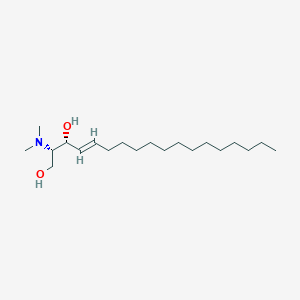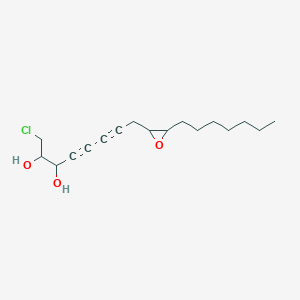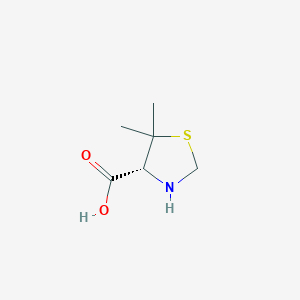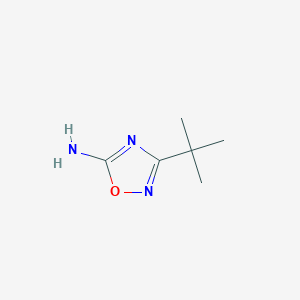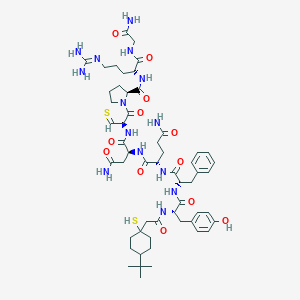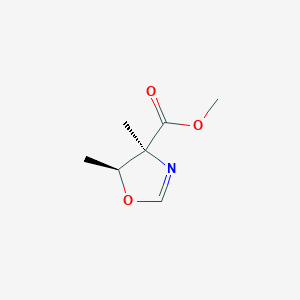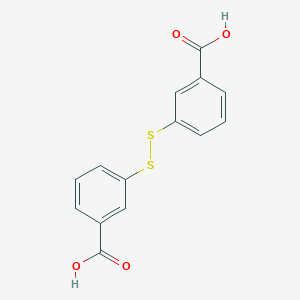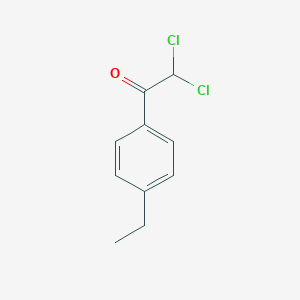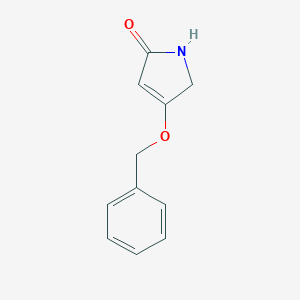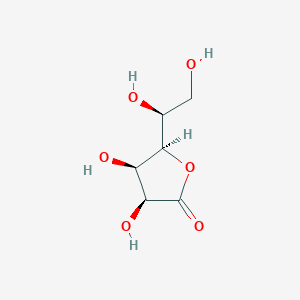
L-グルノラクトン
概要
説明
L-グルノ-1,4-ラクトンは、動物、植物、および一部の原生生物においてL-アスコルビン酸(ビタミンC)の直接の前駆体として機能する、自然に存在する有機化合物です . これは、L-アスコルビン酸の生合成における最後の段階を触媒する酵素L-グルノ-1,4-ラクトンオキシドレダクターゼの基質です . この化合物は、抗酸化防御システムにおいて重要な役割を果たし、さまざまな代謝プロセスに関与しています。
科学的研究の応用
L-Gulono-1,4-lactone has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of L-ascorbic acid and other related compounds.
Biology: It plays a role in studying the biosynthesis pathways of vitamin C in various organisms.
Industry: It is utilized in the production of vitamin C supplements and as an additive in food and beverages.
作用機序
L-グルノ-1,4-ラクトンは、主に酵素L-グルノ-1,4-ラクトンオキシドレダクターゼによってL-アスコルビン酸に変換されることで効果を発揮します . この酵素は、L-グルノ-1,4-ラクトンの酸化を触媒し、強力な抗酸化剤であるL-アスコルビン酸を生成します。 活性酸素種の還元と、他の抗酸化剤の再生など、関与する分子標的と経路が含まれます .
6. 類似の化合物との比較
L-グルノ-1,4-ラクトンは、L-アスコルビン酸の直接の前駆体としての役割においてユニークです。 類似の化合物には、次のものがあります。
L-ガラクトノ-1,4-ラクトン: 植物におけるL-アスコルビン酸の別の前駆体.
D-グルロン酸γ-ラクトン: 同じような化学的性質を持つが、異なる生物学的役割を持つジアステレオマー.
D-マンノン酸γ-ラクトン: 異なる生化学的経路で使用される別のジアステレオマー.
L-グルノ-1,4-ラクトンは、動物と植物の両方におけるL-アスコルビン酸の生合成における特定の関与により際立っており、抗酸化防御と代謝プロセスにおける重要性を強調しています .
生化学分析
Biochemical Properties
L-Gulonolactone plays a crucial role in biochemical reactions, particularly in the synthesis of Vitamin C. The last step of this synthesis pathway is catalyzed by an enzyme called L-gulonolactone oxidase (GULO), which oxidizes L-gulonolactone to L-ascorbate . This interaction with GULO is a key biochemical property of L-Gulonolactone .
Cellular Effects
L-Gulonolactone, through its conversion to Vitamin C, has significant effects on various types of cells and cellular processes. Vitamin C is indispensable for brain development and cognitive function in mammals . It is also a well-studied co-factor of enzymes involved in collagen synthesis and facilitates the differentiation of dopaminergic neurons in vitro .
Molecular Mechanism
The molecular mechanism of L-Gulonolactone primarily involves its conversion to Vitamin C. This process is catalyzed by the enzyme GULO . The product of this reaction, Vitamin C, then exerts its effects at the molecular level, including acting as a co-factor for various enzymes and playing a role in DNA or histones demethylation .
Dosage Effects in Animal Models
It is known that some animals, such as mice and rats, express the GULO enzyme and can synthesize Vitamin C, while others, including some primates, bats, and guinea pigs, have lost this ability .
Metabolic Pathways
L-Gulonolactone is involved in the metabolic pathway for the synthesis of Vitamin C. This pathway includes the conversion of L-gulonolactone to L-ascorbate, catalyzed by the enzyme GULO .
Transport and Distribution
The transport of its product, Vitamin C, is reliant on Sodium-dependent Vitamin C Transporters (SVCTs) and Sodium-independent facilitative glucose transporters (GLUTs) .
Subcellular Localization
Gulo, the enzyme that catalyzes the conversion of L-Gulonolactone to Vitamin C, is found in the endoplasmic reticulum membrane .
準備方法
合成経路と反応条件: L-グルノ-1,4-ラクトンは、いくつかの方法で合成できます。一般的なアプローチの1つは、L-グルロン酸の酸化です。 このプロセスは、一般的に、水溶液中の臭素またはヨウ素などの酸化剤の使用を必要とします . 反応条件には、通常、目的の生成物を得るために、制御された温度とpHレベルが含まれます。
工業生産方法: 工業的な設定では、L-グルノ-1,4-ラクトンは、グルコースの微生物発酵によって生成されます。 グルコンバクター・オキシダンスなどの特定の菌株が使用されて、グルコースをL-ソルボースに変換し、その後、L-グルロン酸にさらに酸化されます。 最後の段階では、L-グルロン酸がラクトン化されてL-グルノ-1,4-ラクトンが形成されます .
化学反応の分析
反応の種類: L-グルノ-1,4-ラクトンは、次のようないくつかの種類の化学反応を受けます。
一般的な試薬と条件:
主な生成物:
酸化: 主な生成物はL-アスコルビン酸です.
還元: 主な生成物はL-グルロン酸です.
4. 科学研究への応用
L-グルノ-1,4-ラクトンは、科学研究において数多くの用途があります。
類似化合物との比較
L-Gulono-1,4-lactone is unique in its role as a direct precursor to L-ascorbic acid. Similar compounds include:
L-Galactono-1,4-lactone: Another precursor to L-ascorbic acid in plants.
D-Gulonic acid γ-lactone: A stereoisomer with similar chemical properties but different biological roles.
D-Mannonic acid γ-lactone: Another stereoisomer used in different biochemical pathways.
L-Gulono-1,4-lactone stands out due to its specific involvement in the biosynthesis of L-ascorbic acid in both animals and plants, highlighting its importance in antioxidant defense and metabolic processes .
特性
IUPAC Name |
(3S,4R,5R)-5-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-5,7-10H,1H2/t2-,3+,4-,5+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZYCXMUPBBULW-SKNVOMKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(C(C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1[C@@H]([C@@H](C(=O)O1)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331407 | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1128-23-0 | |
| Record name | Reduced ascorbate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1128-23-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Gulono-gamma-lactone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001128230 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Gulonolactone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-GULONO-.GAMMA.-LACTONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56830VTX9G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Gulonolactone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003466 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

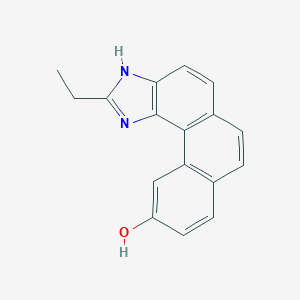
![3,4-Dimethyl-2-nitro-3H-imidazo[4,5-f]quinoline](/img/structure/B43694.png)
![3,8-Dimethyl-2-nitro-3H-imidazo[4,5-F]quinoxaline](/img/structure/B43696.png)
